![molecular formula C17H15N3O4S2 B2628298 Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797342-47-2](/img/structure/B2628298.png)

Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

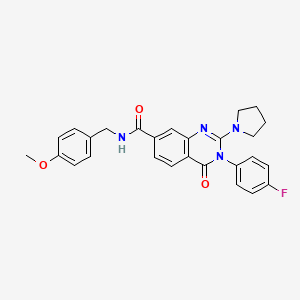

“Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is a compound that has been synthesized and evaluated for its activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase inhibitory activities . It has been recognized as an important cancer drug target .

Synthesis Analysis

A series of benzo[c][1,2,5]thiadiazol-5-yl imidazoles and thieno[3,2-c]-pyridin-2-yl imidazoles were designed, synthesized, and evaluated for their activin receptor-like kinase 5 (ALK5) activities . The synthesis was carried out in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

The molecular structure of this compound has been optimized using standard DFT with a general gradient approximation of Perdew, Burke, and Ernzerhof (GGA-PBE) functionals and a double-ζ plus polarization (DZP) basis set with a 200 Ry charge density mesh cutoff .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts .Aplicaciones Científicas De Investigación

Synthetic Chemistry and Material Science Applications

Research has demonstrated the utility of thiadiazole derivatives in the synthesis of various complex compounds. Thiadiazole and its derivatives serve as crucial intermediates in the production of 1,2,3-triazole ring-containing compounds, showcasing their importance in developing new chemical entities with potential applications in material science and medicinal chemistry (Pokhodylo et al., 2018). Moreover, thiadiazole derivatives have been integrated into benzimidazole frameworks to synthesize novel ring systems, further highlighting their versatility in creating new materials with unique properties (Tumkevičius et al., 2003).

Photophysical Studies and Biomolecule Interactions

Hybrid molecules containing benzo-thiadiazole structures have been synthesized and their photophysical properties, along with DNA and HSA-binding interactions, were investigated. These studies reveal the compound's potential in biomedical applications, such as in the development of fluorescent markers or therapeutic agents (Neto et al., 2020).

Photodynamic Therapy Applications

Research into the photophysical and photochemical properties of thiadiazole derivatives has led to the development of compounds with high singlet oxygen quantum yields. Such compounds are promising candidates for Type II photosensitizers in photodynamic therapy, a treatment modality for cancer (Pişkin et al., 2020).

Organic Electronics and Photovoltaic Applications

The incorporation of thiadiazole derivatives into conjugated copolymers has been explored for organic solar cell applications. These materials exhibit promising electrochemical and optical properties, indicating their potential use in the development of processable electrochromic polymers and photovoltaic devices (Karakus et al., 2012). Another study focused on the synthesis and evaluation of conjugated copolymers containing benzotriazole and benzothiadiazole for organic solar cells, showcasing the application of these materials in enhancing the performance of photovoltaic devices (Karakus et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-24-12-3-5-13(6-4-12)26(22,23)14-9-20(10-14)17(21)11-2-7-15-16(8-11)19-25-18-15/h2-8,14H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHKSSNCEMSMHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628215.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628218.png)

![5-chloro-2-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628221.png)

![Methyl 2-[3-(furan-2-ylmethyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetate](/img/structure/B2628224.png)

methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)